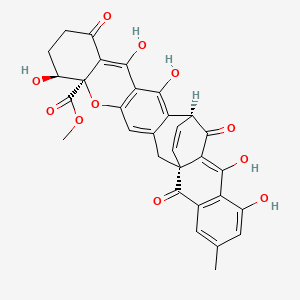

Xanthoquinodin A1

Vue d'ensemble

Description

Xanthoquinodin A1 est un composé unique connu pour ses propriétés antibiotiques anticoccidiennes. Il présente un nouveau système conjugué xanthone-anthraquinone, qui contribue à ses activités biologiques . Ce composé est dérivé du champignon Humicola sp. et a montré un potentiel significatif dans divers domaines de la recherche scientifique .

Mécanisme D'action

Le mécanisme d’action du Xanthoquinodin A1 implique son interaction avec des cibles moléculaires et des voies spécifiques au sein des cellules. Il inhibe la formation de schizontes chez Eimeria tenella, un parasite coccidien, en interférant avec les processus métaboliques du parasite . Le composé présente également une activité antibactérienne en perturbant les parois cellulaires des bactéries Gram-positives . De plus, le this compound induit une cytotoxicité dans les cellules cancéreuses en déclenchant l’apoptose par le biais de diverses voies de signalisation .

Analyse Biochimique

Biochemical Properties

Xanthoquinodin A1 plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It inhibits the formation of Eimeria tenella schizonts in BHK-21 cells with a minimum effective concentration (MEC) value of 0.02 µg/ml . Additionally, this compound is active against several bacterial species, including Bacillus subtilis, Micrococcus luteus, Staphylococcus aureus, Acholeplasma laidlawii, and Bacteroides fragilis . The compound’s interactions with these biomolecules suggest its potential as an antimicrobial agent.

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It has been shown to be cytotoxic to cancer cell lines such as KB, MCF-7, and NCI H187 . The compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it inhibits the growth of Plasmodium falciparum, the parasite responsible for malaria, by disrupting its cellular processes .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound has been found to inhibit the formation of Eimeria tenella schizonts by interfering with the parasite’s metabolic pathways . Additionally, this compound affects the transcriptional profile of treated cells, leading to changes in gene expression that contribute to its antimicrobial and anticancer activities .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation have been studied, revealing that it remains effective over extended periods. For example, this compound maintains its antimicrobial activity against Bacillus subtilis, Micrococcus luteus, Staphylococcus aureus, Acholeplasma laidlawii, and Bacteroides fragilis at a concentration of 1 mg/ml . Long-term studies have shown that the compound continues to exert its effects on cellular function, including its cytotoxicity to cancer cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that the compound exhibits threshold effects, with higher doses leading to increased cytotoxicity and antimicrobial activity . At high doses, this compound may also cause toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its activity. The compound inhibits the formation of Eimeria tenella schizonts by disrupting the parasite’s metabolic processes . Additionally, this compound affects the metabolic flux and metabolite levels in treated cells, contributing to its antimicrobial and anticancer activities .

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins. The compound’s localization and accumulation in specific cellular compartments are influenced by these interactions . For example, this compound has been shown to accumulate in the cytoplasm of treated cells, where it exerts its cytotoxic effects .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . In treated cells, this compound has been observed to localize in the cytoplasm and nucleus, where it interacts with biomolecules to exert its antimicrobial and anticancer effects .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse du Xanthoquinodin A1 implique la culture du champignon Humicola sp. dans des conditions spécifiques. La souche de type ex de Jugulospora vestita a également été trouvée pour produire du this compound ainsi que d’autres composés apparentés . Les structures de ces composés sont déterminées par l’analyse spectroscopique de la résonance magnétique nucléaire (RMN) et des données de spectrométrie de masse .

Méthodes de production industrielle : La production industrielle du this compound implique généralement des procédés de fermentation à grande échelle. Le champignon est cultivé dans des environnements contrôlés, et le composé est extrait et purifié à l’aide de diverses techniques chromatographiques .

Analyse Des Réactions Chimiques

Types de réactions : Le Xanthoquinodin A1 subit plusieurs types de réactions chimiques, notamment des réactions d’oxydation, de réduction et de substitution. Ces réactions sont essentielles pour modifier le composé afin d’améliorer son activité biologique ou d’étudier ses propriétés dans différents contextes .

Réactifs et conditions courants : Les réactifs courants utilisés dans les réactions impliquant le this compound comprennent le dichlorométhane, le diméthylsulfoxyde (DMSO), l’éthanol et le méthanol . Les réactions sont généralement effectuées à des températures et à des pH contrôlés pour garantir la stabilité et l’efficacité du composé .

Principaux produits formés : Les principaux produits formés à partir des réactions impliquant le this compound comprennent divers dérivés qui conservent la structure de base xanthone-anthraquinone. Ces dérivés sont souvent étudiés pour leurs activités biologiques améliorées et leurs applications thérapeutiques potentielles .

4. Applications de la recherche scientifique

Le this compound a une large gamme d’applications de recherche scientifique, notamment :

Biologie : Le this compound est étudié pour ses activités antifongiques et antibactériennes.

Médecine : Le composé est étudié pour son utilisation potentielle dans le traitement des infections causées par les parasites coccidiens.

Industrie : Le this compound est utilisé dans le développement de nouveaux antibiotiques et d’autres agents thérapeutiques.

Applications De Recherche Scientifique

Xanthoquinodin A1 has a wide range of scientific research applications, including:

Biology: this compound is studied for its antifungal and antibacterial activities.

Medicine: The compound is being researched for its potential use in treating infections caused by coccidian parasites.

Industry: this compound is used in the development of new antibiotics and other therapeutic agents.

Comparaison Avec Des Composés Similaires

Des composés similaires comprennent le Xanthoquinodin A2, le Xanthoquinodin A3 et divers composés de type xanthoquinodin tels que JBIR-97, JBIR-98 et JBIR-99 . Ces composés partagent la structure de base xanthone-anthraquinone mais diffèrent dans leurs groupes fonctionnels spécifiques et leurs activités biologiques . Le Xanthoquinodin A1 est unique en raison de son système conjugué spécifique et de ses puissantes propriétés anticoccidiennes et antibactériennes .

Propriétés

IUPAC Name |

methyl (1R,7R,8S,17S)-8,13,15,20,22-pentahydroxy-24-methyl-11,18,27-trioxo-6-oxaheptacyclo[15.10.2.01,19.03,16.05,14.07,12.021,26]nonacosa-3,5(14),12,15,19,21(26),22,24,28-nonaene-7-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H24O11/c1-11-7-14-20(16(33)8-11)26(37)23-24(35)13-5-6-30(23,28(14)39)10-12-9-17-21(25(36)19(12)13)27(38)22-15(32)3-4-18(34)31(22,42-17)29(40)41-2/h5-9,13,18,33-34,36-38H,3-4,10H2,1-2H3/t13-,18-,30-,31-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCWGCTNGDUDAMO-SLAVHBLRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1)O)C(=C3C(=O)C4C=CC3(C2=O)CC5=CC6=C(C(=C45)O)C(=C7C(=O)CCC(C7(O6)C(=O)OC)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C(C(=C1)O)C(=C3C(=O)[C@H]4C=C[C@]3(C2=O)CC5=CC6=C(C(=C45)O)C(=C7C(=O)CC[C@@H]([C@@]7(O6)C(=O)OC)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H24O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

572.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

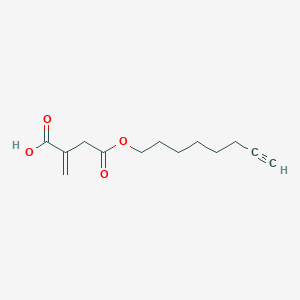

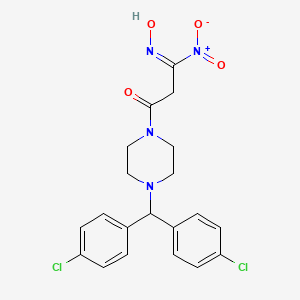

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[[1-[2-(diethylamino)ethyl]-5-nitro-1H-benzimidazol-2-yl]methyl]-phenol](/img/structure/B3025878.png)

![Adenosine, 5'-[(3-amino-3-carboxypropyl)sulfonyl]-5'-deoxy-, (S)-](/img/structure/B3025885.png)

![hexadecanoic-13,13,14,14,15,15,16,16,16-d9 acid, (2S)-3-hydroxy-2-[(1-oxohexadecyl)oxy]propyl ester](/img/structure/B3025886.png)

![2-[(2E,6E,10E,14E,18E,22E,26E,30E,34E)-3,7,11,15,19,23,27,31,35,39-Decamethyltetraconta-2,6,10,14,18,22,26,30,34,38-decaenyl]-3-methyl-5,6-bis(trideuteriomethoxy)cyclohexa-2,5-diene-1,4-dione](/img/structure/B3025888.png)

![(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]-N-propan-2-ylhept-5-enamide](/img/structure/B3025889.png)

![2-[5-[[10-(2-ethylhexyl)-10H-phenothiazin-3-yl]methylene]-4-oxo-3-phenyl-2-thiazolidinylidene]-propanedinitrile](/img/structure/B3025890.png)

![(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]-N,N-dimethylhept-5-enamide](/img/structure/B3025891.png)

![(5Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]-5-heptenamide](/img/structure/B3025892.png)

![N-[[1-(5-fluoropentyl)-1H-indol-3-yl]carbonyl]-L-valine, ethyl ester](/img/structure/B3025897.png)